Bis(2-(2-methoxyethoxy)ethyl)amine
Overview
Description
Bis(2-(2-methoxyethoxy)ethyl)amine is a chemical compound with the molecular formula C10H23NO4. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as chloroform, ethanol, acetone, and chlorobenzene . This compound is used in various industrial applications, including as an intermediate in the synthesis of polyether polyols, which are essential for producing polyurethanes, plastics, and coatings .
Mechanism of Action
Bis(2-(2-methoxyethoxy)ethyl)amine, also known as BIS[2-(2-METHOXYETHOXY)ETHYL]AMINE, is a compound with the molecular formula C10H23NO4 . This compound has various applications in scientific research
Mode of Action
This compound can be used as a reactant in various chemical reactions . For instance, it can participate in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides .
Biochemical Pathways
It’s known that it can be involved in the synthesis of α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones .
Result of Action
It’s known that it can be used to synthesize N,N-dialkyl perfluoroalkanesulfonamides by reacting with perfluoroalkanesulfonyl halides .
Action Environment
It’s known that it should be stored at 4°c and protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-methoxyethoxy)ethyl)amine typically involves the reaction of diethylene glycol monomethyl ether with an amine source under controlled conditions. One common method is the reaction of diethylene glycol monomethyl ether with ammonia or a primary amine in the presence of a catalyst . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2-methoxyethoxy)ethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Bis(2-(2-methoxyethoxy)ethyl)amine has several applications in scientific research:
Comparison with Similar Compounds
Bis(2-methoxyethyl)amine: This compound has a similar structure but lacks the additional ethoxy groups present in Bis(2-(2-methoxyethoxy)ethyl)amine.
Tris(2-(2-methoxyethoxy)ethyl)amine: This compound has an additional ethoxy group, making it more hydrophilic and potentially more reactive in certain conditions.
Uniqueness: this compound is unique due to its specific balance of hydrophilicity and reactivity, making it suitable for a wide range of applications in both industrial and research settings. Its ability to act as an intermediate in the synthesis of polyether polyols and its use in biodegradable polyester synthesis highlight its versatility .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[2-(2-methoxyethoxy)ethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO4/c1-12-7-9-14-5-3-11-4-6-15-10-8-13-2/h11H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCWGAORQXNZCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205938 | |
Record name | Bis(2-(2-methoxyethoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-47-8 | |
Record name | 2-(2-Methoxyethoxy)-N-[2-(2-methoxyethoxy)ethyl]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5732-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-(2-methoxyethoxy)ethyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005732478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-(2-methoxyethoxy)ethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[2-(2-methoxyethoxy)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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